4-(o-Tolyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2H-triazole |
InChI |
InChI=1S/C9H9N3/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) |
InChI Key |
UCFUJBVZSWTHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 O Tolyl 1h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netbeilstein-journals.orgmdpi.com This reaction, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne, such as o-tolylacetylene, in the presence of a copper(I) catalyst. nih.govacs.org
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. beilstein-journals.orgnih.govnih.gov In the context of synthesizing derivatives of 4-(o-tolyl)-1H-1,2,3-triazole, this means that the reaction between an organic azide and o-tolylacetylene will predictably place the o-tolyl group at the 4-position of the triazole ring. beilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring the specific regiochemical outcome. orgsyn.org Various copper(I) sources can be used, including CuI, or by in-situ reduction of copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.orgmdpi.com The reaction is robust and compatible with a wide array of functional groups, making it a versatile tool for creating diverse libraries of 1,4-disubstituted triazoles. researchgate.net
For instance, the reaction of various organic azides with o-tolylacetylene under CuAAC conditions consistently produces the corresponding 1-substituted-4-(o-tolyl)-1H-1,2,3-triazole derivatives.
Optimization of Reaction Conditions, including Microwave-Assisted Synthesis
Significant research has been dedicated to optimizing CuAAC reaction conditions to enhance efficiency, reduce reaction times, and improve yields. One of the most effective advancements has been the application of microwave irradiation. ias.ac.in Microwave-assisted synthesis often leads to a dramatic acceleration of reaction rates compared to conventional heating methods. nih.govajol.info For the synthesis of 1,2,3-triazole derivatives, microwave irradiation can reduce reaction times from hours to mere minutes, often with improved yields. ias.ac.innih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
The choice of solvent and catalyst system also plays a crucial role. While the classic Sharpless-Fokin conditions utilize a mixture of water and an organic co-solvent like t-butanol or DMSO, other solvent systems have been explored. beilstein-journals.org Furthermore, the development of various copper-ligand complexes can influence catalytic activity and substrate scope.
Table 1: Comparison of Conventional vs. Microwave-Assisted CuAAC Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
|---|---|---|---|
| Reaction Time | Hours (e.g., 2-24 h) | Minutes (e.g., 5-30 min) | nih.gov, ias.ac.in |
| Yield | Good to Excellent | Often Higher Yields | nih.gov, ias.ac.in |
| Energy Consumption | Higher | Lower | nih.gov |
| Side Reactions | More prevalent | Reduced | nih.gov |
Alternative Cycloaddition Approaches
While CuAAC is dominant for 1,4-isomer synthesis, alternative cycloaddition strategies provide access to other regioisomers or operate under different mechanistic paradigms.
Thermal Huisgen 1,3-Dipolar Cycloaddition and Regioisomeric Challenges
The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne without a metal catalyst. d-nb.infoorganic-chemistry.orgwikipedia.org This reaction, however, typically requires elevated temperatures and, most importantly, results in a mixture of both 1,4- and 1,5-disubstituted regioisomers when using unsymmetrical alkynes like o-tolylacetylene. thieme-connect.combeilstein-journals.orgnih.gov The lack of regioselectivity is a significant drawback for applications requiring a single, pure isomer. beilstein-journals.org The ratio of the resulting isomers is often dependent on the electronic and steric properties of the substituents on both the azide and the alkyne.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioisomeric Control
To address the regioselectivity challenge of the thermal Huisgen cycloaddition and to access the complementary regioisomer to the CuAAC product, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed. orgsyn.orgchalmers.se This method selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Therefore, the reaction of an organic azide with o-tolylacetylene in the presence of a suitable ruthenium catalyst, such as [Cp*RuCl] complexes, would produce a 1-substituted-5-(o-tolyl)-1H-1,2,3-triazole. nih.govchesci.com
The mechanism of RuAAC differs fundamentally from CuAAC. orgsyn.org Ruthenium catalysts activate the alkyne through π-complexation, leading to a ruthenacycle intermediate that ultimately rearranges to form the 1,5-disubstituted triazole. organic-chemistry.orgnih.gov This powerful strategy provides synthetic chemists with the ability to selectively synthesize either the 1,4- or 1,5-regioisomer by choosing the appropriate metal catalyst (copper or ruthenium). acs.orgnih.gov
Table 2: Regioselectivity of Azide-Alkyne Cycloaddition Methods
| Method | Catalyst | Major Product Regioisomer | Reference(s) |
|---|---|---|---|
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | beilstein-journals.org, nih.gov |
| CuAAC | Copper(I) | 1,4-disubstituted | beilstein-journals.org, nih.gov |
| RuAAC | Ruthenium(II) | 1,5-disubstituted | orgsyn.org, nih.gov |
Metal-Free Synthetic Pathways
Concerns about the potential toxicity and cost of residual metals in final products, particularly for pharmaceutical applications, have driven the development of metal-free synthetic routes to 1,2,3-triazoles. nih.gov These methods often rely on the activation of one of the reactants to facilitate the cycloaddition under milder conditions without a metal catalyst.
One notable strategy involves the reaction of azides with electron-deficient olefins, such as 2-aryl-1-nitroethenes, followed by elimination. researchgate.net For example, a base-catalyzed [3+2] cycloaddition of an azide with a nitroalkene derived from o-tolyl aldehyde could potentially lead to the formation of the this compound core after subsequent elimination of the nitro group. Another approach involves the in-situ generation of reactive intermediates like enaminones from methyl ketones, which can then undergo a 1,3-dipolar cycloaddition with an organic azide, providing a one-pot, multicomponent synthesis of α-ketotriazoles with complete regioselectivity. nih.gov Recently, multicomponent reactions using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating medium have been reported for the synthesis of 4-aryl-NH-1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azide under metal-free conditions. acs.org These emerging metal-free pathways offer greener and more sustainable alternatives for the synthesis of substituted triazoles.
Molecular Iodine-Mediated Coupling Cyclization
A notable advancement in triazole synthesis involves the use of molecular iodine as a catalyst, providing a metal-free and azide-free route. One such protocol facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles from readily available anilines, aryl alkynes or alkenes, and N-tosyl hydrazine (B178648). nih.govrsc.org This method proceeds via C-N and N-N bond formation in a one-pot, regioselective manner. nih.govrsc.org The reaction is typically conducted by refluxing the substrates with iodine in DMSO under a molecular oxygen atmosphere. nih.gov This approach is not only cost-effective but also operationally simple, with the potential for gram-scale synthesis. nih.gov
Another iodine-mediated strategy involves a formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide. acs.org This method also operates under metal- and azide-free conditions, using p-toluenesulfonyl hydrazine and 1-aminopyridinium iodide as azide surrogates to form the triazole ring. acs.org
Furthermore, a molecular iodine-mediated coupling cyclization reaction between N-tosylhydrazones and sodium azide has been developed to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.orgresearchgate.net This cascade [4+1] cyclization reaction enables the rapid synthesis of these valuable compounds through sequential C-N and N-N bond formation. researchgate.net
Organocatalytic and Multi-component Reactions
Organocatalysis and multi-component reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules like 4-aryl-1,2,3-triazoles from simple precursors in a single step. An amine-catalyzed MCR has been developed for the copper-free synthesis of functionalized N-aryl-1,2,3-triazoles through a [3+2]-cycloaddition and oxidative aromatization sequence. nih.gov
A green protocol for synthesizing 4-aryl-NH-1,2,3-triazoles utilizes an MCR of aromatic aldehydes, nitroalkanes, and sodium azide with anthranilic acid as an organocatalyst under microwave irradiation. researchgate.net This method offers a broad substrate scope with good to excellent yields and has been successfully applied to the gram-scale synthesis of biologically important molecules. researchgate.net The use of chiral bifunctional thiourea (B124793) organocatalysts has enabled the asymmetric aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles with cyclic enones, leading to the enantioselective formation of 2,4-disubstituted 1,2,3-triazoles. acs.org
TBAF-Catalyzed [3+2] Cycloaddition for 4-Aryl-NH-1,2,3-Triazoles
Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a highly effective catalyst for the [3+2] cycloaddition reaction to form 4-aryl-NH-1,2,3-triazoles. This method involves the reaction of 2-aryl-1-nitroethenes with trimethylsilyl (B98337) azide (TMSN₃) under solvent-free conditions. organic-chemistry.orgnih.gov The protocol is characterized by mild reaction conditions, short reaction times, and good to excellent yields, typically ranging from 70-90%. organic-chemistry.orgnih.govresearchgate.net A significant advantage of this method is that it does not require the use of dried glassware or an inert atmosphere, making it an environmentally friendly and straightforward alternative to traditional methods. organic-chemistry.orgrsc.org
The reaction tolerates various substituents on the aryl ring of the nitroethene. organic-chemistry.org The efficiency of TBAF as a catalyst allows for complete reactions in short durations, highlighting its utility in organic synthesis. organic-chemistry.org
Table 1: TBAF-Catalyzed Synthesis of 4-Aryl-1H-1,2,3-triazole-5-carbonitriles. amazonaws.com
| Starting Material ((E)-1-cyano-2-aryl-1-nitroethene) | Time (h) | Yield (%) |
| (E)-1-cyano-2-phenyl-1-nitroethene | 3 | 85 |
| (E)-1-cyano-2-(4'-chlorophenyl)-1-nitroethene | 0.15 | 90 |
| (E)-1-cyano-2-(4'-methoxyphenyl)-1-nitroethene | 3 | 75 |
| (E)-1-cyano-2-(furan-2'-yl)-1-nitroethene | 3 | 75 |
Reaction Conditions: Substrate (2.0 mmol), TMSN₃ (4.0 mmol), TBAF·3H₂O (0.2 mmol), 30 °C, solvent-free.
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to conventional methods by minimizing the use of reagents and oxidants. An electrochemical cycloaddition of secondary propargyl alcohols with sodium azide has been developed to produce 4,5-disubstituted 1,2,3-triazole derivatives. organic-chemistry.org This reaction is conducted at room temperature in an undivided cell using a constant current, with a graphite (B72142) anode and a stainless-steel cathode. organic-chemistry.org While much of the electrochemical research has focused on 1,2,4-triazoles from amines and hydrazones, the principles demonstrate the potential of electrochemistry for constructing various triazole isomers under transition-metal- and external oxidant-free conditions. sioc-journal.cn
Synthesis of Substituted this compound Analogues (e.g., Schiff Bases, Benzothiazole (B30560) Hybrids)
The core this compound structure serves as a scaffold for the synthesis of more complex derivatives, such as Schiff bases and benzothiazole hybrids, which are of interest in medicinal chemistry.
Schiff Bases: Novel Schiff bases incorporating the 1-(o-tolyl)-1H-1,2,3-triazole moiety have been synthesized. dergipark.org.trresearchgate.netdergipark.org.tr The synthesis involves a condensation reaction between an aldehyde-functionalized triazole, such as 4-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)isophthalaldehyde, and various primary amines. dergipark.org.tr This reaction typically takes place under heat or acid/base catalysis. researchgate.net The resulting Schiff bases, which contain an azomethine group (-HC=N-), are often crystalline solids. researchgate.net
Benzothiazole Hybrids: Molecular hybridization has been used to create novel molecules combining the 1,2,3-triazole and benzothiazole scaffolds. A series of 2-(1-(aryl)-1,2,3-triazol-4-yl)benzothiazoles, including the p-tolyl analogue, have been prepared. researchgate.net The synthesis of these hybrids often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. ajgreenchem.com For instance, 2-{2,4-bis[(prop-2-yn-1-yl) oxy] phenyl}-1,3-benzothiazole can be reacted with various substituted aryl azides to yield the desired benzothiazole-triazole hybrids. ajgreenchem.com Another approach involves a one-pot, multicomponent reaction combining thiopropargylated benzoxazole (B165842) (a related heterocycle) with sodium azide and substituted bromoacetanilides in the presence of a copper catalyst to generate hybrids in high yields. nih.gov
Advanced Chemical Reactivity and Derivatization of 4 O Tolyl 1h 1,2,3 Triazole
C-H Functionalization Reactions
The direct functionalization of carbon-hydrogen bonds is a powerful strategy in modern organic synthesis, and 4-(o-tolyl)-1H-1,2,3-triazole provides multiple sites for such transformations.
Palladium-Catalyzed Arylation at Triazole C-5 Position
The C-5 position of the 1,2,3-triazole ring is amenable to direct arylation through palladium catalysis. This reaction allows for the introduction of a wide range of aryl groups, creating highly substituted triazole derivatives. Research has shown that the direct Pd-catalyzed arylation of 1,4-disubstituted triazoles is an efficient method for synthesizing multisubstituted 1,2,3-triazoles. nih.gov This methodology can be applied to this compound, where the C-5 C-H bond can be selectively functionalized.
The general reaction conditions often involve a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand, a base, and an aryl halide or its equivalent. For instance, studies on related 1,4-disubstituted 1,2,3-triazoles have utilized Pd(OAc)₂ as the catalyst, with ligands like tris(o-tolyl)phosphine proving effective. rsc.org The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), are crucial for reaction success. rsc.org
Diaryliodonium salts have also been employed as arylating agents in the Pd-catalyzed C-5 arylation of 1,4-substituted 1,2,3-triazoles, demonstrating the versatility of this transformation. rsc.orgresearchgate.net The reaction proceeds with high regioselectivity, targeting the C-5 position due to the directing effect of the triazole nitrogen atoms and the electronic nature of the C-H bond. nih.gov This method allows for the introduction of both electron-rich and electron-deficient aryl groups. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed C-5 Arylation of 1,4-Disubstituted 1,2,3-Triazoles
| Catalyst | Ligand | Base | Arylating Agent | Solvent | Temperature (°C) | Yield Range | Reference |
| Pd(OAc)₂ | Tris(o-tolyl)phosphine | Cs₂CO₃ | Aryl halide | DMF | 100 | 66-84% | rsc.org |
| Pd(OAc)₂ | (o-tolyl)₃P | K₂CO₃ | Diaryliodonium salt | DMF | 100 | up to 82% | rsc.org |
| Pd(OAc)₂ | None | AgOAc | Aryl iodide | TFA | 110 | - | ehu.es |
This table is a generalized representation based on reactions with similar substrates and is for illustrative purposes.
Intramolecular C-H Alkoxylation of Diaryltriazoles
Intramolecular C-H alkoxylation offers a pathway to synthesize fused heterocyclic systems, and this strategy has been successfully applied to diaryltriazoles. In a relevant study, an efficient copper-catalyzed intramolecular C-H alkoxylation of 1,4-disubstituted 1,2,3-triazoles was developed to produce tricyclic benzoxazine-fused 1,2,3-triazoles. researchgate.net This type of reaction involves the formation of a C-O bond through the activation of a C-H bond on an adjacent aryl ring.
For a molecule like this compound that is further substituted at the N-1 position with an appropriate ortho-alkoxyaryl group, this intramolecular cyclization could be envisioned. The methodology has been demonstrated to be applicable to a wide range of substrates, leading to the formation of tricyclic benzoxazine-fused 1,2,3-triazoles in good yields. researchgate.net Mechanistic investigations suggest that a radical pathway may be involved in this transformation. researchgate.net
While direct examples involving this compound itself are not prevalent in the searched literature, the established protocols for related diaryltriazoles provide a strong basis for its potential reactivity in this area. researchgate.netacs.orgkmust.edu.cnopenalex.org
Ring Transformations and Cycloaddition Reactions
The 1,2,3-triazole ring, while aromatic, can participate in ring-opening and cycloaddition reactions under specific conditions, leading to the formation of other heterocyclic structures.
Reactivity in Diels-Alder Type Cycloadditions
The 1,2,3-triazole nucleus is generally considered electron-rich and a poor diene in Diels-Alder reactions. However, certain activated triazoles can act as dienophiles. For instance, 4-phenyl-1,2,4-triazole-3,5-dione is a well-known potent dienophile that readily participates in Diels-Alder reactions. While this is a 1,2,4-triazole (B32235), it illustrates the potential for triazoles to engage in such cycloadditions. The reactivity of this compound as either a diene or a dienophile in standard Diels-Alder reactions is not extensively documented and is expected to be low due to its aromatic stability.
Formation of Fused Heterocyclic Systems (e.g., Pyrazoles, Pyridazines, Quinoxalines)
1,2,3-Triazoles can serve as precursors for the synthesis of other fused heterocyclic systems. nih.gov These transformations often involve the construction of a second ring onto the triazole core, followed by rearrangement or cyclization.
Pyrazoles: The synthesis of fused pyrazoles from triazoles is a known transformation. mdpi.com
Pyridazines: The reaction of dicarbonyl 1,2,3-triazoles with hydrazine (B178648) hydrate (B1144303) is a typical method for constructing 1,2,3-triazole-fused pyridazines. nih.gov
Quinoxalines: 1,2,3-Triazolo[1,5-a]quinoxalines can be synthesized through various routes, often starting from appropriately substituted triazoles. mdpi.com For example, cascade reactions of N-(o-haloaryl)alkynylimines with sodium azide (B81097) in the presence of a copper catalyst can yield these fused systems. mdpi.com Another approach involves the intramolecular cyclization of ortho-substituted 2-(4-aryl- Current time information in Chatham County, US.nih.govacs.orgtriazol-1-yl)anilines. mdpi.com
These syntheses highlight the utility of the 1,2,3-triazole scaffold as a building block for more complex heterocyclic structures. nih.govresearchgate.net
Electrophilic and Nucleophilic Substitutions on the Triazole Moiety
The 1,2,3-triazole ring exhibits distinct reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution: The 1,2,3-triazole ring is generally resistant to electrophilic attack on its carbon atoms due to the presence of three electronegative nitrogen atoms, which makes the ring π-deficient. bhu.ac.in Electrophilic substitution, when it occurs, typically happens at the nitrogen atoms. nih.govbhu.ac.in For the parent 1H-1,2,3-triazole, alkylation can lead to a mixture of 1- and 2-substituted isomers, with the ratio depending on the alkylating agent and reaction conditions. bhu.ac.inmdpi.com
Nucleophilic Substitution: The π-deficient nature of the 1,2,3-triazole ring makes it susceptible to nucleophilic attack, although this often requires the presence of a good leaving group on the ring. Nucleophilic substitution reactions on the triazole ring itself are less common than functionalization via C-H activation or cycloaddition. However, the triazole nitrogen atoms can act as nucleophiles in reactions such as the aza-Michael addition. thieme-connect.com For instance, 4-aryl NH-1,2,3-triazoles have been shown to undergo DABCO-promoted aza-Michael addition to α,β-unsaturated ketones with complete regiospecificity to yield 2,4-disubstituted 1,2,3-triazoles. thieme-connect.com
Reductive Transformations
The reduction of the 1,2,3-triazole ring itself is challenging due to its aromatic stability. Flash vacuum pyrolysis at high temperatures (around 500 °C) can lead to the loss of molecular nitrogen, but this is a destructive process rather than a controlled reduction. wikipedia.org Consequently, reductive transformations of this compound typically focus on substituents attached to the triazole ring or the tolyl moiety.
Research into the reduction of substituted 1,2,3-triazoles has primarily centered on functional groups appended to the heterocyclic core. For instance, studies on 1-substituted 1,2,3-triazole-4,5-diesters have shown that regioselective reduction is achievable. The ester group at the C(5) position is more susceptible to reduction by sodium borohydride (B1222165) than the ester at the C(4) position. mdpi.comresearchgate.net This selectivity is attributed to the lower electron density at the C(5) position of the triazole ring. researchgate.net While this compound lacks such ester groups, these findings are crucial for the derivatization of its carboxylated analogues.
A common synthetic strategy involves the reduction of a Schiff's base derived from a triazole aldehyde. For example, a 1-substituted-1,2,3-triazole-4-carbaldehyde can be reacted with an amine to form a Schiff's base, which is then reduced to the corresponding amine derivative. bohrium.com This approach could be applied to derivatives of this compound to introduce diverse amino-functionalized side chains.
Another potential reductive pathway involves the deoxygenation of triazole N-oxides. Should an oxidative process yield an N-oxide of this compound, this can be reduced back to the parent triazole. Common reagents for this transformation include palladium-catalyzed reduction with ammonium (B1175870) formate. rsc.org
| Reaction Type | Starting Material (Analogous) | Reagent(s) | Product Type | Reference(s) |
| Ester Reduction | Dimethyl 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylate | NaBH₄, Methanol (B129727) | Mono- or di-alcohol | mdpi.comresearchgate.net |
| Schiff's Base Reduction | 1-substituted-1,2,3-triazole-4-imine | NaBH₄ | 1-substituted-1,2,3-triazole-4-amine | bohrium.com |
| N-oxide Deoxygenation | 2,4-disubstituted 1,2,3-triazole N-oxide | Pd catalyst, Ammonium formate | 2,4-disubstituted 1,2,3-triazole | rsc.org |
Oxidative Transformations
Oxidative transformations of this compound offer pathways to various functionalized derivatives, including N-oxides and carboxylic acids. The triazole ring can undergo N-oxidation, and the methyl group of the o-tolyl substituent is also a potential site for oxidation.
The formation of 1,2,3-triazole N-oxides is a known transformation, often achieved using oxidizing agents. These N-oxides are valuable intermediates for further functionalization, such as direct C-H arylation at the C-5 position. rsc.org The resulting N-oxides can then be deoxygenated if the parent triazole is the desired final product. rsc.org
A significant body of research exists on the oxidative cyclization of various precursors to form the triazole ring itself, often catalyzed by copper salts in the presence of an oxidant like molecular oxygen. researchgate.netscielo.br While this pertains to the synthesis of the core structure, it highlights the stability of the triazole ring under certain oxidative conditions.
More relevant to the derivatization of this compound is the oxidation of substituents. For instance, a related compound, [1-(4-tolyl)-1H-1,2,3-triazol-4-yl]methanol, has been successfully oxidized to 1-(4-tolyl)-1H-1,2,3-triazole-4-carboxylic acid using potassium permanganate (B83412) (KMnO₄) and sodium carbonate (Na₂CO₃). d-nb.info This suggests that if a hydroxymethyl group were introduced at the C-5 position of this compound, it could be readily oxidized to a carboxylic acid. Similarly, the methyl group of the o-tolyl substituent could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, a common transformation for toluene (B28343) and its derivatives.
Furthermore, the synthesis of nitrone derivatives through the oxidation of the corresponding amine is another documented pathway. bohrium.com This involves multiple steps starting from a triazole-4-carbaldehyde, but demonstrates the accessibility of various oxidized functionalities. bohrium.com
| Reaction Type | Starting Material (Analogous) | Reagent(s) | Product Type | Reference(s) |
| N-Oxidation | 2-Aryl-1,2,3-triazole | m-CPBA or other oxidants | 2-Aryl-1,2,3-triazole N-oxide | rsc.org |
| Alcohol Oxidation | [1-(4-tolyl)-1H-1,2,3-triazol-4-yl]methanol | KMnO₄, Na₂CO₃ | 1-(4-tolyl)-1H-1,2,3-triazole-4-carboxylic acid | d-nb.info |
| Amine Oxidation | 1-substituted-1,2,3-triazole-4-amine | Hydrogen peroxide | 1,2,3-triazole substituted N-alkyl/aryl nitrone | bohrium.com |
| Oxidative Cyclization | β-ketohydrazones | Copper catalyst, O₂ | N2-substituted 1,2,3-triazoles | researchgate.net |
Spectroscopic and Crystallographic Characterization of 4 O Tolyl 1h 1,2,3 Triazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-(o-Tolyl)-1H-1,2,3-triazole compounds. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound structure. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In the ¹H NMR spectrum of 4-phenyl-1-(o-tolyl)-1H-1,2,3-triazole, a singlet corresponding to the triazole proton (H-5) is observed at approximately 7.85-7.97 ppm. rsc.orgrsc.org The protons of the o-tolyl group exhibit characteristic signals: a multiplet for the aromatic protons in the range of 7.23-7.40 ppm and a singlet for the methyl (CH₃) protons around 2.18-2.28 ppm. rsc.orgrsc.org The protons of the phenyl group at the 4-position of the triazole ring typically appear as multiplets between 7.35 and 7.94 ppm. rsc.org For a related derivative, 4-(phenoxymethyl)-1-(o-tolyl)-1H-1,2,3-triazole, the triazole proton signal is found at 7.81 ppm, the methylene (B1212753) protons (OCH₂) of the phenoxymethyl (B101242) group show a singlet at 5.32 ppm, and the methyl protons of the o-tolyl group are observed at 2.22 ppm. rsc.org
The following table summarizes the ¹H NMR data for selected this compound derivatives:
| Compound | Solvent | Triazole H-5 (ppm) | o-Tolyl Ar-H (ppm) | o-Tolyl CH₃ (ppm) | Other Protons (ppm) |
| 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole | CDCl₃ | 7.85-7.97 (s) rsc.orgrsc.org | 7.23-7.40 (m) rsc.org | 2.18-2.28 (s) rsc.orgrsc.org | 7.35-7.94 (m, Phenyl-H) rsc.org |
| 4-(Phenoxymethyl)-1-(o-tolyl)-1H-1,2,3-triazole | CDCl₃ | 7.81 (s) rsc.org | 7.30-7.44 (m) rsc.org | 2.22 (s) rsc.org | 6.97-7.04 (m, Phenoxy-H), 5.32 (s, OCH₂) rsc.org |
| (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl) oxime | CDCl₃ | 7.70 (s) mdpi.com | 7.00-7.50 (m) mdpi.com | 2.15 (s) mdpi.com | 5.95 (m, HC=), 5.26 (s, O-CH₂), 4.67, 4.69 (2s, H₂C=), 1.66, 1.77 (2s, CH₃) mdpi.com |
s = singlet, m = multiplet
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. For 4-phenyl-1-(o-tolyl)-1H-1,2,3-triazole, the carbon atoms of the triazole ring (C4 and C5) resonate at approximately 147.52 ppm and 121.16 ppm, respectively. rsc.org The carbons of the o-tolyl group show signals around 136.5 ppm (C-Ar), 133.8 ppm (C-Ar), 131.6 ppm (C-Ar), 130.0 ppm (C-Ar), 126.9 ppm (C-Ar), and 18.0 ppm for the methyl carbon (CH₃). rsc.org The phenyl group carbons are observed at various shifts between 125.88 and 130.4 ppm. rsc.orgrsc.org
In the case of 4-(phenoxymethyl)-1-(o-tolyl)-1H-1,2,3-triazole, the triazole carbons appear at 144.1 ppm (C4) and 124.3 ppm (C5). rsc.org The o-tolyl carbons are found at 136.4 ppm, 133.7 ppm, 131.5 ppm, 130.0 ppm, 126.9 ppm, and 126.0 ppm, with the methyl carbon at 17.9 ppm. rsc.org The phenoxymethyl group carbons, including the methylene carbon (OCH₂), are also observed at their characteristic chemical shifts. rsc.org
A summary of ¹³C NMR data is presented in the table below:
| Compound | Solvent | Triazole C4 (ppm) | Triazole C5 (ppm) | o-Tolyl Carbons (ppm) | Other Carbons (ppm) |
| 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole | CDCl₃ | 147.52-147.6 | 121.16 | 136.5, 133.8, 131.6, 130.0, 126.9, 18.0 (CH₃) rsc.orgrsc.org | 130.4, 129.0, 128.4, 125.9 (Phenyl) rsc.org |
| 4-(Phenoxymethyl)-1-(o-tolyl)-1H-1,2,3-triazole | CDCl₃ | 144.1 | 124.3 | 136.4, 133.7, 131.5, 130.0, 126.9, 126.0, 17.9 (CH₃) rsc.org | 158.2, 129.6, 121.4, 114.8, 62.1 (OCH₂) (Phenoxymethyl) rsc.org |
| o-Tolyl(1H-1,2,3-triazol-4-yl)methanone | DMSO-d₆ | - | - | 136.5, 134.0, 133.7, 130.2, 128.6 beilstein-journals.org | - |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the complex structures of this compound derivatives. These techniques help in assigning proton and carbon signals unambiguously by showing correlations between them. For instance, in novel Schiff bases bearing a 1-(o-tolyl)-4-(phenoxymethyl)-1H-1,2,3-triazole moiety, 2D NMR was used for complete structural characterization. dergipark.org.tr
Carbon-13 (13C) NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl) oxime, the calculated mass for the protonated molecule [M+H]⁺ was C₁₉H₂₁N₅O₃, and the found mass was in close agreement, confirming the molecular formula. mdpi.com Similarly, for novel Schiff bases derived from 1-(o-tolyl)-4-(phenoxymethyl)-1H-1,2,3-triazole, HRMS-TOF was used to confirm the calculated molecular formulas. dergipark.org.tr
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For 4-phenyl-1-(o-tolyl)-1H-1,2,3-triazole, the ESI-MS spectrum showed a peak at m/z 236.17 corresponding to the protonated molecule [M+H]⁺, which is consistent with the calculated mass of 236.28. rsc.org This technique is also used to characterize derivatives, such as 4-((1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b] Current time information in Bangalore, IN.rsc.orgthiazin-3(4H)-one, which showed an [M+H]⁺ peak at m/z 337. asianpubs.org
The table below shows ESI-MS data for some derivatives:
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole | ESI | 236.28 rsc.org | 236.17 rsc.org |
| 4-((1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b] Current time information in Bangalore, IN.rsc.orgthiazin-3(4H)-one | ESI | - | 337 asianpubs.org |
| 4-((1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b] Current time information in Bangalore, IN.rsc.orgthiazin-3(4H)-one-1,1-dioxide | ESI | - | 369 asianpubs.org |
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectra exhibit characteristic absorption bands that confirm its molecular structure.
The key absorptions for a related compound, 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole, show typical stretches for the triazole and tolyl groups. The C-H stretching of the triazole ring is observed in the range of 3100–3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the o-tolyl CH₃ group appear around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. vulcanchem.com Additionally, the C=N/C-C stretching vibrations within the triazole ring are found between 1600–1450 cm⁻¹. vulcanchem.com
In novel Schiff bases bearing a 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole moiety, the C-H stretching vibrations of the triazole ring are observed in the 3000-3150 cm⁻¹ region, and the C-N stretching vibrations of the ring are in the 1300-1399 cm⁻¹ range. dergipark.org.tr The formation of an imine functional group in these derivatives is confirmed by characteristic absorption bands at 1600-1646 cm⁻¹. dergipark.org.tr
For comparison, the FT-IR spectrum of a similar compound, 1-(4-nitrobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, shows bands at 3094 and 3051 cm⁻¹ (aromatic C-H), 2925 and 2855 cm⁻¹ (aliphatic C-H), 1603 and 1515 cm⁻¹ (aromatic C=C), 1222 cm⁻¹ (N-N=N), and 818 cm⁻¹ (=C-H out-of-plane bending for the triazole ring). rsc.org These values provide a reference for the expected vibrational modes in this compound.
Table 1: Key Infrared (IR) Spectroscopic Data for this compound Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Triazole Ring | C-H Stretch | 3100–3000 | vulcanchem.com |
| Triazole Ring | C-H Stretch | 3000-3150 | dergipark.org.tr |
| Triazole Ring | C=N/C-C Stretch | 1600–1450 | vulcanchem.com |
| Triazole Ring | N-N=N Stretch | ~1222 | rsc.org |
| Triazole Ring | =C-H oop bend | ~818 | rsc.org |
| Triazole Ring | C-N Stretch | 1300-1399 | dergipark.org.tr |
| o-Tolyl Group | Asymmetric CH₃ Stretch | ~2920 | vulcanchem.com |
| o-Tolyl Group | Symmetric CH₃ Stretch | ~2850 | vulcanchem.com |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, geometry, and intermolecular interactions.
Molecular Conformation and Geometry
While a crystal structure for the specific compound 1-phenyl-4-(o-tolyl)-1H-1,2,3-triazole is not reported, analysis of analogous triazoles reveals that the triazolyl ring is typically planar. vulcanchem.com The presence of the ortho-methyl group on the tolyl substituent is expected to create steric hindrance, which would likely increase the dihedral angle between the triazole and o-tolyl rings compared to para-substituted versions. vulcanchem.com
In a related structure, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, the dihedral angles between the pentafluorophenyl, triazole, and p-tolyl rings are 62.3 (2)°, 43.9 (3)°, and 19.1 (3)°, respectively. iucr.org This demonstrates the twisted conformation often adopted by such multi-ring systems. Similarly, for 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the triazole ring forms dihedral angles of 7.08 (2)° and 74.53 (3)° with the two phenyl rings. iucr.org
Table 2: Selected Dihedral Angles in this compound Analogs
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone | triazole | p-tolyl | 43.9 (3) | iucr.org |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | triazole | p-tolyl | 7.08 (2) | iucr.org |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | triazole | benzyl | 74.53 (3) | iucr.org |
| (E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-...-pyrazol-4-yl}prop-2-en-1-one | pyrazole | triazole 1 | 10.04 (14) | iucr.org |
| (E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-...-pyrazol-4-yl}prop-2-en-1-one | pyrazole | triazole 2 | 11.37 (13) | iucr.org |
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal lattice is determined by various intermolecular forces. In derivatives of this compound, hydrogen bonding and π-π stacking are significant interactions.
For instance, in the crystal structure of 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, the packing is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules into zigzag chains. iucr.org Additionally, weak π-π stacking interactions are present, with a centroid-to-centroid distance of 3.632 (3) Å between a triazole and a benzene (B151609) ring. iucr.org
In the case of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, the molecules are linked by C-H···F and C-H···O hydrogen bonds, as well as aromatic π-π stacking, forming a three-dimensional network. iucr.org Hirshfeld surface analysis of this compound showed that F···H/H···F contacts contribute to 36.6% of the surface area, while F···F contacts contribute 13.6%. iucr.org
The study of quinoline-triazoles, including a 2-((4-(m-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline analog, highlights the importance of C-H···N hydrogen bonding interactions between neighboring triazole rings. nih.gov The distances between the centers of parallel triazole rings in these compounds range from 5.23 to 5.52 Å. nih.gov
Table 3: Intermolecular Interactions in Crystals of this compound Analogs
| Compound | Interaction Type | Description | Distance (Å) | Reference |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | C-H···O Hydrogen Bond | Links molecules into zigzag chains | - | iucr.org |
| 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one | π-π Stacking | Between triazole and benzene rings | 3.632 (3) | iucr.org |
| (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone | C-H···F Hydrogen Bond | Contributes to 3D network | - | iucr.org |
| (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone | C-H···O Hydrogen Bond | Contributes to 3D network | - | iucr.org |
| 2-((4-(m-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline | π-π Stacking | Center-to-center distance between triazole rings | 5.23 | nih.gov |
Computational and Theoretical Investigations of 4 O Tolyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. irjweb.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. dergipark.org.trnih.govnih.govarabjchem.org
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. irjweb.comnih.gov For 4-(o-Tolyl)-1H-1,2,3-triazole, a key structural feature is the dihedral angle between the plane of the tolyl group and the triazole ring. Due to the steric hindrance from the ortho-methyl group, a completely coplanar conformation is energetically unfavorable. osti.gov
Computational studies on analogous molecules, such as 2-(o-tolyl)-2H-benzo[d] dergipark.org.trwiley-vch.deresearchgate.nettriazole, show that the minimum energy geometry is skewed, with a significant dihedral angle and a notable energy barrier to rotation around the N-C bond. osti.gov A similar non-planar, twisted conformation is expected for this compound, which influences its packing in the solid state and its interaction with biological targets. The optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles. dntb.gov.ua
Table 1: Representative Optimized Geometric Parameters for a 4-Aryl-1,2,3-Triazole Structure This table presents illustrative data based on typical values found in DFT studies of related compounds.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C(Tolyl)-C(Triazole) | ~ 1.47 Å |
| N1-N2 | ~ 1.35 Å | |
| N2-N3 | ~ 1.30 Å | |
| N3-C4 | ~ 1.38 Å | |
| C4-C5 | ~ 1.37 Å | |
| C5-N1 | ~ 1.36 Å | |
| Bond Angle | C(Tolyl)-C4-N3 | ~ 129° |
| C(Tolyl)-C4-C5 | ~ 130° | |
| N1-N2-N3 | ~ 110° | |
| Dihedral Angle | C-C-C4-C5 | ~ 45-55° |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. irjweb.comacs.org The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. acs.orgmdpi.com
For 4-aryl-1,2,3-triazole systems, the HOMO is typically localized on the electron-rich aromatic ring (the o-tolyl group), while the LUMO is often distributed across the electron-accepting 1,2,3-triazole ring. nih.govmdpi.comnih.gov This separation of orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. bohrium.com The introduction of substituents on the phenyl ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov
Table 2: Representative FMO Properties for 4-Aryl-1,2,3-Triazole Derivatives This table presents illustrative data based on typical values found in DFT studies of related compounds.
| Compound Moiety | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) |
| 4-Phenyl-1,2,3-triazole | -6.8 | -1.2 | 5.6 |
| 4-(p-Tolyl)-1,2,3-triazole | -6.6 | -1.1 | 5.5 |
| 4-(4-Nitrophenyl)-1,2,3-triazole | -7.2 | -2.5 | 4.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. bohrium.comnih.gov
In the MEP map of a 4-aryl-1,2,3-triazole, the regions of most negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity and lone pairs of electrons. nih.govresearchgate.net These sites are prone to attack by electrophiles or coordination with cations. Conversely, regions of positive potential (colored blue) are generally found on the hydrogen atoms, particularly the N-H proton of the triazole ring, making them susceptible to nucleophilic attack or hydrogen bonding. researchgate.net
Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. dntb.gov.ua Comparing the calculated frequencies with experimental spectroscopic data helps to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. For this compound, calculations would predict characteristic stretching and bending frequencies for the C-H bonds of the tolyl group, the C=C bonds of the aromatic ring, and the various N-N, C-N, and C=N bonds within the triazole ring.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. mdpi.comarkat-usa.orgresearchgate.net Theoretical chemical shifts are calculated for a computationally optimized structure and then compared with experimental NMR data. A strong correlation between the predicted and observed shifts serves as powerful evidence for confirming the correct structure, especially for distinguishing between different isomers. mdpi.comresearchgate.net This method is particularly useful for unambiguously assigning the signals in complex spectra. arkat-usa.org
Table 3: Illustrative Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts This table presents hypothetical data to illustrate the application of the GIAO method.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| Triazole C5-H | 8.15 | 8.10 | 0.05 |
| Tolyl H (ortho) | 7.60 | 7.55 | 0.05 |
| Tolyl H (meta) | 7.25 | 7.22 | 0.03 |
| Tolyl H (para) | 7.30 | 7.28 | 0.02 |
| Methyl (-CH₃) | 2.40 | 2.38 | 0.02 |
Vibrational Frequency Calculations
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. The most common and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". dergipark.org.trtandfonline.com
DFT studies have been crucial in understanding the CuAAC mechanism. wiley-vch.deresearchgate.net Calculations show that the reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates rather than a concerted cycloaddition. wiley-vch.deuio.no Computational models can predict the activation energy barriers for different steps, explaining why the reaction is so efficient and regioselective. wiley-vch.deacs.org For the reaction between o-tolylacetylene and an azide (B81097), DFT calculations confirm that the formation of the 1,4-disubstituted regioisomer (the desired product) is overwhelmingly favored energetically over the 1,5-isomer, which aligns with experimental observations. uio.noacs.org These studies provide deep insights into the role of the copper catalyst and the factors controlling the reaction's outcome. researchgate.netacs.org
Catalytic Pathways and Transition States
The synthesis of 1,4-disubstituted 1,2,3-triazoles, including the this compound scaffold, is most prominently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the catalytic cycle.
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from a terminal alkyne and a Cu(I) salt. nih.gov This intermediate then reacts with the azide in a stepwise manner. DFT calculations have explored the energetics of this cycle, identifying key transition states. A common mechanistic proposal involves a binuclear copper intermediate where one copper atom activates the alkyne while the other coordinates the azide, facilitating the cycloaddition. nih.gov The process involves the formation of a six-membered copper-containing intermediate, which then undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalyst. nih.gov
Alternative pathways, such as those catalyzed by ruthenium, proceed through different mechanisms to yield the 1,5-regioisomer, highlighting the catalyst's critical role in directing the reaction outcome. nih.govacs.org Palladium-catalyzed reactions have also been developed and are proposed to proceed via a concerted metalation-deprotonation (CMD) pathway for C-H activation processes. rsc.org
Regioselectivity and Stereoselectivity Predictions
One of the defining features of the CuAAC reaction is its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted regioisomer of the 1,2,3-triazole. acs.orgresearchgate.net Computational studies have provided a clear rationale for this observation. DFT calculations on model systems reveal that the activation barrier to form the 1,4-isomer is significantly lower than that required to form the 1,5-isomer.
For example, a DFT mechanistic study on a similar CuAAC reaction showed the activation barrier (in terms of Gibbs free energy, ΔG) for the transition state leading to the 1,4-disubstituted product was calculated to be 4.45 kcal/mol. mdpi.com In contrast, the barrier for the transition state leading to the 1,5-regioisomer was 29.47 kcal/mol. mdpi.com This substantial energy difference confirms that the formation of the 1,4-product is kinetically favored, explaining the high regioselectivity observed experimentally. mdpi.com Conversely, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to selectively produce 1,5-disubstituted triazoles, a selectivity also explained by distinct, computationally modeled transition states. nih.govacs.org
Thermodynamic Properties and Solvent Effects
The thermodynamic stability and the influence of solvents are critical parameters for the synthesis and application of this compound. Experimental data, often complemented by computational analysis, provides key insights into these properties. The compound is a white solid with a melting point recorded between 146–148 °C. acs.org Thermogravimetric analysis shows a decomposition onset at 220°C, indicating good thermal stability. vulcanchem.com
| Property | Value | Source |
|---|---|---|
| Melting Point | 146-148 °C | acs.org |
| Decomposition Onset (TGA) | 220 °C | vulcanchem.com |
| Solubility in Dichloromethane | 45.2 mg/mL | vulcanchem.com |
| Solubility in Methanol (B129727) | 8.7 mg/mL | vulcanchem.com |
| Solubility in Water | <0.1 mg/mL | vulcanchem.com |
Solvent choice significantly impacts the reaction efficiency. Computational and experimental studies on triazole synthesis have shown that solvents like DMSO, toluene (B28343), DCE, acetonitrile, and methanol are commonly used. acs.org In a study of a catalyst-free three-component reaction to form a similar 4-aryl-NH-1,2,3-triazole, DMSO was found to be the best choice among common solvents. acs.org Furthermore, the use of hexafluoroisopropanol (HFIP) as a solvent was also shown to give excellent results, highlighting the role of specialized solvent systems in optimizing reaction conditions. acs.org The poor aqueous solubility is consistent with its structure, which contains two aromatic rings. vulcanchem.com
Advanced Computational Methods (e.g., Time-Dependent DFT for Optical Properties)
Advanced computational methods are employed to predict the electronic and optical properties of triazole derivatives. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. mdpi.comresearchgate.netarxiv.org
These calculations provide the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic and optical properties. mdpi.com For various 1,2,3-triazole hybrids, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize ground-state geometries, while TD-DFT is used to predict their absorption spectra in different media, such as in the gas phase or in a solvent. mdpi.comresearchgate.net These theoretical predictions of optical gaps often show good agreement with experimentally determined values from Tauc's equation, validating the computational approach. researchgate.net
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| Carbazolyl-triazole derivative 5a | -5.49 | -2.38 | 2.92 | acs.org |
| Carbazolyl-triazole derivative 5b | -5.46 | -2.42 | - | acs.org |
| Pyrazole-triazole hybrid | - | - | 3.074 | researchgate.net |
| General triazole hybrids | - | - | ~4.5-5.0 | mdpi.com |
Note: The data represents values for structurally similar triazole-containing compounds, not this compound itself, to illustrate the application of TD-DFT.
These computational studies are vital for designing novel triazole derivatives with tailored optical properties for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). acs.org
Molecular Docking Studies on Ligand-Protein Interactions
The 1,2,3-triazole nucleus is a prominent scaffold in medicinal chemistry. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of small molecules, such as derivatives of this compound, to the active site of a target protein. nih.govjchemlett.com These studies are essential for rational drug design and for elucidating the mechanism of action of potential therapeutic agents.
Protein Target Identification and Binding Mode Analysis
Molecular docking studies have identified several potential protein targets for derivatives containing the 1-(o-tolyl)-1H-1,2,3-triazole moiety. These derivatives have been investigated for their potential as anticancer and antifungal agents.
Key identified targets include:
Sterol 14α-demethylase (CYP51): This enzyme is a crucial target for antifungal drugs. Docking studies of Schiff bases bearing a 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole core showed that these compounds fit into the active site of CYP51, indicating their potential as inhibitors. dergipark.org.trresearchgate.net
Thymidylate Synthase (TS): TS is a key enzyme in DNA synthesis and a target for anticancer drugs. A thymol-based hybrid, 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole, exhibited promising binding interactions within the active site of TS, suggesting a potential mechanism for its observed cytotoxicity against breast cancer cells. nih.gov
Penicillin-Binding Protein 6 (PBP6): This protein is involved in bacterial cell wall synthesis. A derivative, 3-(4-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoyl)benzoic acid, was docked into the active site of PBP6 from E. coli. jchemlett.com
Pregnane X Receptor (PXR): While not involving the o-tolyl isomer specifically, extensive docking studies on other 1H-1,2,3-triazole-4-carboxamides against PXR demonstrate the scaffold's utility in targeting nuclear receptors. nih.gov These studies reveal key interactions with residues in the ligand-binding domain. nih.gov
Binding mode analysis typically reveals that the triazole ring and its substituents engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the protein's active site. nih.govmdpi.com
Ligand-Receptor Interaction Energetics
A critical output of molecular docking simulations is the binding energy or docking score, which estimates the binding affinity between the ligand and the protein target. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.
| Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 1-(o-tolyl)-triazole Schiff bases | Sterol 14α-demethylase (CYP51) | -9.0 to -11.5 | dergipark.org.trresearchgate.net |
| Benzophenone-based 1-(o-tolyl)-triazole | Penicillin-Binding Protein 6 (PBP6) | -7.1 to -7.6 | jchemlett.com |
| Thymol-based 1-o-tolyl-triazole | Thymidylate Synthase (TS) | - (Docking performed) | nih.gov |
| Chromone-embedded 1-(p-tolyl)-triazole | Tubulin (1ZID) | -7.826 | royalsocietypublishing.org |
Note: The table includes data for closely related p-tolyl derivatives where o-tolyl data was unavailable, to illustrate typical binding energies for this class of compounds.
For instance, Schiff base derivatives of 1-(o-tolyl)-4-(phenoxymethyl)-(1H)1,2,3-triazole showed strong binding affinities for CYP51, with values ranging from -9.0 to -11.5 kcal/mol. dergipark.org.trresearchgate.net Similarly, benzophenone-based triazoles containing the 1-(o-tolyl)-triazole moiety displayed binding scores up to -7.6 kcal/mol against PBP6. jchemlett.com These energetic predictions are invaluable for prioritizing compounds for synthesis and further biological evaluation.
Coordination Chemistry and Organometallic Complexes of 4 O Tolyl 1h 1,2,3 Triazole
Triazole as a Ligand in Metal Coordination
The versatility of the 1,2,3-triazole ring as a ligand is a cornerstone of its application in the development of functional metal complexes. uq.edu.au The nitrogen atoms possess lone pairs of electrons that are available for coordination to a metal center. uq.edu.au The specific mode of coordination can be influenced by the substitution pattern on the triazole ring and the nature of the metal precursor.
The 1,2,3-triazole ligand can coordinate to metal centers through its nitrogen atoms in several ways. The N2 and N3 atoms of the triazole ring are common coordination sites. vulcanchem.com The choice between these sites can be influenced by steric and electronic factors. For instance, in many complexes, coordination occurs through the N3 atom due to its higher electron density. uq.edu.au However, coordination through N2 is also observed. uq.edu.au In some cases, the triazole can act as a bridging ligand, coordinating to two different metal centers simultaneously. uq.edu.au The specific coordination mode adopted by 4-(o-Tolyl)-1H-1,2,3-triazole will depend on the reaction conditions and the other ligands present in the coordination sphere of the metal.
Beyond simple N-coordination, 1,2,3-triazoles can be transformed into more sophisticated ligands. Deprotonation of the C5-H bond can lead to the formation of a carbanionic ligand, which can then coordinate to a metal center. ubc.ca Furthermore, methylation of the N3 atom of a 1,4-disubstituted 1,2,3-triazole generates a triazolium salt. nih.govnih.gov Subsequent deprotonation of the C5 position of this salt yields a 1,2,3-triazol-5-ylidene, which is a type of mesoionic carbene (MIC). nih.govnih.govresearchgate.net These MICs are strong σ-donors and have been utilized in the synthesis of various metal complexes, including those of ruthenium and iridium. ubc.caresearchgate.net The electronic properties of the resulting metal complexes can be significantly influenced by whether the ligand is a neutral triazole, a carbanion, or a mesoionic carbene. rsc.org Anionic mesoionic carbenes (anMICs) with even stronger donor properties have also been developed. chemrxiv.org
N-Coordination Modes
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound often involves the reaction of the pre-formed ligand with a suitable metal precursor. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Rhenium(I) tricarbonyl complexes are of significant interest due to their luminescent properties. rsc.org The synthesis of a rhenium(I) complex with a pyridyl-triazole ligand bearing an o-tolyl substituent, Re-Tol, has been reported. rsc.org This complex was prepared by reacting the corresponding ligand with [Re(CO)₅Cl] in refluxing methanol (B129727), affording the product in an 86% yield. rsc.org A related mesoionic carbene complex, Re-T-Tol, was also synthesized. rsc.org The synthesis of other rhenium(I) complexes with 1,2,3-triazole-based ligands often involves the reaction of the ligand with a precursor like [Re(bpy)(CO)₃Cl] in the presence of a halide abstractor such as AgPF₆. nih.gov These complexes typically exhibit phosphorescence. rsc.org
Detailed research findings on a related pyridyl-triazole rhenium complex are presented below:
| Complex | Synthesis Method | Key Characterization Data | Ref |
| Re-Tol | Reaction of L-Tol with [Re(CO)₅Cl] in refluxing methanol | Yield: 86% | rsc.org |
| Re-T-Tol | Reaction of L-T-Tol with [Re(CO)₅Cl] and Et₃N in refluxing toluene (B28343) | Not specified | rsc.org |
This table is based on data for a closely related pyridyl-triazole ligand system.
Iridium(III) complexes featuring cyclometalated 1,2,3-triazole ligands have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of such complexes often involves the reaction of an iridium precursor, such as [Ir(COD)(μ-Cl)]₂, with the triazole ligand. vulcanchem.com For instance, the complex [Ir(COD)(1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole)₂]BF₄ has been synthesized through this route. vulcanchem.com Cationic iridium(III) complexes have been prepared using 1-methyl-4-phenyl-1H-1,2,3-triazole and its corresponding mesoionic carbene as cyclometalating ligands. nih.govacs.org The combination of these ligands with ancillary ligands like 4,4′-di-tert-butyl-2,2′-bipyridine or tert-butyl isocyanide allows for the fine-tuning of the emission properties of the resulting complexes. nih.govacs.org
A summary of synthetic approaches for related iridium(III) complexes is provided below:
| Precursor | Ligand Type | Ancillary Ligand | Resulting Complex Type | Ref |
| [Ir(COD)(μ-Cl)]₂ | 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole | None | [Ir(COD)(triazole)₂]BF₄ | vulcanchem.com |
| Iridium precursor | 1-Methyl-4-phenyl-1H-1,2,3-triazole | 4,4′-di-tert-butyl-2,2′-bipyridine | Cationic bis-heteroleptic | nih.govacs.org |
| Iridium precursor | 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene | tert-Butyl isocyanide | Cationic tris-heteroleptic | nih.govacs.org |
This table illustrates general synthetic strategies for related iridium(III)-triazole complexes.
The coordination chemistry of 1,2,3-triazoles also extends to rhodium(III). The synthesis of rhodium(III) complexes often involves the reaction of a rhodium precursor, such as [RhCpCl₂]₂, with the triazole ligand. acs.org For example, the reaction of a 1-(2-pyridyl)-4-phenyl-1,2,3-triazole with [RhCpCl]₂ in the presence of a base like NaOAc can lead to the formation of a mononuclear rhodium(III) complex where the triazole acts as a cyclometalating ligand. acs.org In some cases, depending on the stoichiometry and reaction conditions, bimetallic complexes can also be formed. acs.org The generation of α-imino rhodium-carbenes from 1-sulfonyl-1,2,3-triazoles has also been explored in catalytic reactions. csic.es
Silver(I) and Gold(I) Complexes
While extensive research exists on the coordination of various triazole derivatives with silver(I), specific studies focusing on this compound are limited. Generally, 1,2,3-triazoles coordinate to metal ions via the N2 and/or N3 atoms. vulcanchem.com Silver(I) complexes with 1,2,4-triazole (B32235) derivatives have been shown to form diverse structures, from tetranuclear clusters to 3D coordination polymers. researchgate.net For instance, Ag(I) has been complexed with 3,5-disubstituted-1,2,4-triazoles, demonstrating the structural versatility of silver-triazole frameworks. researchgate.net Similarly, a new ligand, 2-(5-methyl-1-p-tolyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-carbothioamide, has been used to synthesize an Ag(I) complex, which was found to be non-electrolytic in nature. jyotiacademicpress.net
The coordination chemistry of gold(I) with 1,2,3-triazoles is also an area of interest, often in the context of catalysis and medicinal chemistry. The specific complexes of this compound with gold(I) are not extensively detailed in the available literature. However, the general principles of triazole coordination suggest that stable complexes can be formed, likely involving linear coordination geometries typical for Au(I).
Electronic Properties and Spectroscopic Signatures of Metal Complexes
The coordination of this compound derivatives to metal centers significantly alters their electronic and spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding.
A rhenium(I) complex, [Re(CO)₃Cl(L-Tol)], where L-Tol is 2-(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)pyridine, serves as a well-characterized example. rsc.orgresearchgate.net In this complex, the ligand coordinates to the rhenium center in a bidentate fashion. The electronic properties have been investigated using FT-IR spectroscopy, electrochemistry, and DFT calculations. rsc.org These studies indicate a notable electron donor effect from the organic ligand to the rhenium atom. rsc.org
The photophysical properties are also strongly affected by complexation. The L-Tol ligand itself is not emissive in solution, but its rhenium complex, Re-Tol, displays phosphorescence. rsc.org The complex shows emission in both solution and solid states, with the solid-state emission being significantly enhanced, a phenomenon known as solid-state luminescence enhancement (SLE). rsc.org The UV-Vis absorption spectrum of related triazole-containing metal complexes, such as zinc phthalocyanines, shows characteristic Q and B bands, with the Q band appearing at the lowest energy in the visible region. tubitak.gov.tr For example, a zinc phthalocyanine (B1677752) complex substituted with triazole moieties exhibits a Q band at 676 nm and a B band at 357 nm in DMF. tubitak.gov.tr The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-210 nm. researchgate.net
Table 1: Spectroscopic Data for the Rhenium Complex [Re(CO)₃Cl(L-Tol)]
| Property | Value | Reference |
|---|---|---|
| FT-IR (ν(CO), cm⁻¹) | 2029, 1930, 1904 | rsc.org |
| UV-Vis (λₘₐₓ, nm) | 329 | rsc.org |
| Emission (λₑₘ, nm in solution) | 557 | rsc.org |
| Emission (λₑₘ, nm in solid state) | 585 | rsc.org |
Metal-Mediated C-H Activation in Organometallic Systems
The 1,2,3-triazole ring is an effective directing group for C-H activation, a powerful strategy for forming new C-C and C-heteroatom bonds. sioc-journal.cnsemanticscholar.org This approach increases synthetic efficiency and atom economy. nih.gov Transition metals such as palladium, rhodium, and iridium are commonly employed to catalyze these transformations. sioc-journal.cnacs.org
In systems involving N-aryl substituted 1,2,3-triazoles, the triazole's nitrogen atoms can direct the metal catalyst to activate a C-H bond at the ortho position of the N-aryl substituent. rsc.org While specific examples detailing the C-H activation of the o-tolyl group in this compound are not prevalent, the principle is well-established. For instance, rhodium(III)-catalyzed C-H amidation of benzamides demonstrates the utility of directing groups in achieving site-selective functionalization. acs.org
Another common site for C-H functionalization is the C5 position of the triazole ring. nih.gov A direct palladium-catalyzed arylation reaction between N-aryl 1,2,3-triazoles and aryl halides has been developed to form C5-substituted products. nih.gov The optimal conditions for this reaction involved using a Pd(OAc)₂ catalyst, a bulky tris(o-tolyl)phosphine ligand, and Cs₂CO₃ as the base. nih.gov This methodology was also applicable to 1,4-disubstituted 1,2,3-triazoles, leading to good yields of the desired C5-arylated products. nih.gov
The synthesis of the related ligand 2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine (L-Tol) is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 1-azido-2-methylbenzene (B1267031) and 2-ethynylpyridine. rsc.orgresearchgate.net This "click" reaction is a highly efficient method for creating the 1,4-disubstituted triazole core. sioc-journal.cnnih.gov The presence of the o-tolyl group on the N1 position sets the stage for potential subsequent intramolecular C-H activation reactions, a common strategy in the synthesis of complex heterocyclic systems.
Table 2: Examples of Metal-Mediated C-H Functionalization on Triazole Scaffolds
| Reaction Type | Catalyst/Reagents | Position Functionalized | Yield | Reference |
|---|---|---|---|---|
| C5-Arylation of N-Aryl 1,2,3-triazole | Pd(OAc)₂, tris(o-tolyl)phosphine, Cs₂CO₃ | Triazole C5 | 66–84% | nih.gov |
| C5-Arylation of 1,4-Disubstituted 1,2,3-triazole | Pd(OAc)₂, tris(o-tolyl)phosphine, Cs₂CO₃ | Triazole C5 | 81–86% | nih.gov |
| Ortho-Amidation of Benzamides | [{Cp*RhCl₂}₂], AgSbF₆, AgOAc | Arene ortho position | up to 97% | acs.org |
Supramolecular Chemistry Involving 4 O Tolyl 1h 1,2,3 Triazole
Hydrogen Bonding Interactions in Crystal Engineering
Hydrogen bonding is a primary directional force in the crystal engineering of triazole-based compounds, guiding the assembly of molecules into predictable supramolecular structures. In derivatives of o-tolyl-1,2,3-triazole, both conventional and unconventional hydrogen bonds, such as N-H···N, N-H···S, O-H···O, and C-H···N, play a crucial role in stabilizing the crystal lattice.
Detailed crystallographic studies of derivatives provide concrete examples of these interactions. For instance, in the crystal structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine , the molecular conformation is stabilized by an intramolecular C-H···N hydrogen bond. asianpubs.org The crystal packing is further governed by intermolecular N-H···N and C-H···π hydrogen bonds, which together construct a three-dimensional supramolecular network. asianpubs.org
Another relevant example, 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione , demonstrates a complex hydrogen-bonding network despite being a 1,2,4-triazole (B32235) isomer. The crystal structure reveals two independent molecules that are linked into a 3D network through N-H···S, N-H···O, N-H···N, and C-H···S hydrogen bonds. researchgate.net
In a comparative study of quinoline-triazoles, the introduction of a tolyl group was found to influence the hydrogen-bonding patterns significantly. nih.gov The m-tolyl derivative, 2-((4-(m-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline , incorporates water molecules into its crystal lattice, leading to the formation of 1D water-mediated hydrogen-bonding chains (O-H···N and O-H···O). nih.gov This highlights how subtle changes in the substituent's position can disrupt direct intermolecular C-H···N interactions observed in related analogues and promote new, solvent-mediated assembly pathways. nih.gov
Table 1: Hydrogen Bonding Interactions in o-Tolyl-Triazole Derivatives
| Compound Name | Interaction Type | Interaction Details | Supramolecular Motif | Source |
|---|---|---|---|---|
| 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine | Intramolecular C-H···N | Forms an S(6) ring motif | Stabilizes molecular conformation | asianpubs.org |
| Intermolecular N-H···N | Links molecules | 3D network | asianpubs.org | |
| Intermolecular C-H···π | Links molecules | 3D network | asianpubs.org | |
| 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione | Intermolecular N-H···S, N-H···O, N-H···N, C-H···S | Connects independent molecules A and B | 3D network | researchgate.net |
Halogen Bonding Phenomena
Halogen bonding is a directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The 1,2,3-triazole ring can act as a halogen bond acceptor via its nitrogen atoms. While specific crystal structures showcasing halogen bonding in simple o-tolyl-1,2,3-triazole derivatives are not widely reported, the principle has been demonstrated in related systems and in computational studies.
The potential for halogen bonding is often explored in drug design and materials science. rsc.org For example, molecular docking studies of complex triclosan-linked 1,2,3-triazole derivatives have shown potential halogen-bond interactions with protein residues. arkat-usa.org Similarly, in a study of benzo[d]isoxazole-triazole derivatives, a fluorine atom on a phenyl ring attached to the triazole was observed to form a halogen interaction with an asparagine residue in a protein's active site. nih.gov
More definitive evidence for halogen bonding comes from engineered supramolecular systems. A novel vulcanchem.comrotaxane incorporating a bis(iodotriazole)-imidazolium motif was designed specifically to utilize halogen bonding for anion recognition. rsc.org This work demonstrates that the iodine atoms on the triazole rings act as effective halogen bond donors, modulating the receptor's selectivity for halide anions. rsc.org These examples underscore the capacity of the triazole nucleus, a key component of 4-(o-tolyl)-1H-1,2,3-triazole, to engage in halogen bonding, a feature that can be exploited in the design of functional materials and molecular receptors. rsc.orgrsc.org
π-Stacking Interactions
The aromatic nature of both the triazole and the o-tolyl rings makes π-stacking a significant interaction in the supramolecular assembly of these compounds. These interactions, which include π-π, C-H···π, and offset-stacking, contribute substantially to the stability of the crystal packing.
A definitive example is found in the crystal structure of 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione , where π–π interactions between the o-tolyl ring and the triazole ring of an adjacent molecule are explicitly reported. researchgate.net The centroid–centroid distance between these interacting rings is 3.5311 (6) Å, a value indicative of a significant stabilizing interaction. researchgate.net
In addition to direct π-π stacking, C-H···π interactions are also prevalent. The crystal structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine is stabilized by C-H···π bonds, which contribute to the formation of its three-dimensional network. asianpubs.org The steric hindrance from the ortho-methyl group on the tolyl ring can influence the geometry of these interactions, often favoring slipped or T-shaped arrangements over a perfectly co-facial alignment. This is reflected in the dihedral angles observed in related structures. For instance, in one p-tolyl derivative, the dihedral angle between the tolyl and triazole rings was found to be 32.75 (7)°. nih.gov
The presence of π-stacking can be visualized and quantified using tools like Hirshfeld surface analysis, where characteristic red and blue triangles on the shape index plot indicate π-π stacking. acs.org Such analyses confirm that π-stacking is a key driver in the self-assembly of many triazole-based systems. acs.orgbeilstein-journals.org
Table 2: π-Stacking Interactions in o-Tolyl-Triazole Derivatives
| Compound Name | Interaction Type | Interaction Details | Source |
|---|---|---|---|
| 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione | π–π stacking | Between benzene (B151609) and triazole rings. Centroid-centroid distance = 3.5311 (6) Å. | researchgate.net |
Anion Recognition and Complexation
The 1,2,3-triazole ring is an established functional unit for anion recognition. rsc.org This capability stems from the C5-H bond, which is polarized by the adjacent nitrogen atoms, making it an effective hydrogen bond donor for anionic guests. researchgate.net While specific anion binding studies for This compound are not available, the behavior of related triazole-containing receptors illustrates the principle.
Macrocyclic receptors incorporating 1,4-disubstituted 1,2,3-triazole units have been shown to bind a variety of anions. rsc.org In one such macrocyclic pseudopeptide, the triazole C-H groups and amide N-H groups converge on a central cavity, creating a preorganized binding site. rsc.org This receptor demonstrated binding affinity for chloride, nitrate, sulfate, and dihydrogenphosphate in organic solvents, confirming the role of the triazole C-H in anion complexation. rsc.org
The binding ability can be enhanced by alkylating the triazole to form a triazolium cation. These charged receptors show a remarkable ability to recognize anions through charge-assisted C-H···X⁻ hydrogen bonds. nih.gov Furthermore, combining hydrogen bonding with halogen bonding in bis(iodotriazole)-based rotaxanes creates powerful and selective anion receptors. rsc.org These studies collectively demonstrate that the triazole core within the o-tolyl derivative provides a robust platform for the design of anion receptors, where the binding strength and selectivity can be tuned by further functionalization.
Self-Assembly and Network Formation
The interplay of the various non-covalent forces described above—hydrogen bonding, halogen bonding, and π-stacking—drives the self-assembly of o-tolyl-1,2,3-triazole derivatives into higher-order supramolecular architectures. The specific combination and geometry of these interactions dictate the dimensionality and topology of the resulting networks.
Crystal structure analyses of o-tolyl-triazole derivatives provide direct evidence of complex network formation.
In 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine , a combination of N-H···N and C-H···π hydrogen bonds links the molecules into a well-defined three-dimensional supramolecular network. asianpubs.org
Similarly, for 4-Amino-3-(o-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione , a diverse array of hydrogen bonds (N-H···S, N-H···O, N-H···N) and π-π stacking interactions work in concert to build a robust 3D network. researchgate.net
The process of self-assembly is not limited to crystal formation. Certain triazole derivatives have been shown to form gels, which are semi-solid materials composed of a self-assembled fibrillar network that entraps the solvent. beilstein-journals.org This assembly is often driven by a combination of π-stacking and hydrogen bonding. beilstein-journals.org Furthermore, coordination-driven self-assembly, where the triazole nitrogen atoms coordinate to metal centers, can be used to construct discrete and predictable two- or three-dimensional metallacycles, such as metallatriangles. nih.gov The ability of the triazole unit to participate in multiple, simultaneous interactions makes it a powerful tecton for the rational design of complex molecular architectures.
Catalytic Applications of 4 O Tolyl 1h 1,2,3 Triazole and Its Derivatives
Triazole-Based Ligands in Transition Metal Catalysis
The nitrogen atoms in the 1,2,3-triazole ring possess lone electron pairs, making them effective coordination sites for transition metals. uq.edu.auresearchgate.net This ability allows triazole derivatives to serve as ligands, influencing the activity and selectivity of metal catalysts. While research specifically detailing 4-(o-Tolyl)-1H-1,2,3-triazole as a ligand is specific, the principles are well-established for the broader class of aryl-substituted triazoles.
Derivatives of 1,2,3-triazoles can form stable complexes with various transition metals. For instance, 4-phenyl-1,2,3-triazoles have been successfully used as cyclometalating ligands for cationic iridium(III) complexes, demonstrating their utility in modulating the electronic properties of the metal center. acs.org The substitution pattern on the triazole ring, such as the placement of a tolyl group, can fine-tune the steric and electronic environment of the catalyst.
Furthermore, 1,2,3-triazolium salts, which can be derived from their corresponding triazoles, are stable precursors to N-heterocyclic carbenes (NHCs). nih.gov These triazole-based NHCs are potent ligands for transition metal catalysts, finding application in a range of chemical transformations. nih.gov A notable example in a related context is the use of the bulkier tris(o-tolyl)phosphine as a ligand in the palladium-catalyzed C-5 arylation of N-aryl 1,2,3-triazoles, which underscores the impact of tolyl-containing ligands in achieving high efficiency in cross-coupling reactions. rsc.org
Table 1: Examples of Triazole Derivatives in Transition Metal Catalysis
| Triazole Derivative/Precursor | Metal | Catalytic Application | Reference |
|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | Iridium(III) | Cyclometalating ligand for emitting complexes | acs.org |
| 1,4-Diaryl-1,2,4-triazolium salts | (General) | Precursors to NHC ligands for transition metal catalysts | nih.gov |
Organocatalytic Systems Utilizing Triazole Scaffolds
Beyond coordinating with metals, the triazole framework is integral to the design of purely organic catalysts. A primary application is in the form of 1,2,3-triazolium salts, which serve as precursors to N-heterocyclic carbenes (NHCs). nih.gov Upon deprotonation, these salts form triazolylidene carbenes, which are powerful organocatalysts for a variety of transformations, including benzoin (B196080) condensation, Stetter reactions, and transesterifications. The substituents on the triazole ring, such as an o-tolyl group, would directly influence the steric bulk and electronic nature of the resulting NHC, thereby affecting its catalytic performance.
Atropisomeric compounds, which exhibit axial chirality due to restricted rotation, have shown significant promise in asymmetric catalysis. bham.ac.uk Research into novel atropisomeric organocatalysts has included triazole-containing structures. bham.ac.uk The synthesis of enantioenriched 1,2,3-triazolium salts derived from atropisomeric triazoles has been achieved, highlighting the potential for creating chiral environments for asymmetric reactions. bham.ac.uk
Additionally, organobase-catalyzed methods have been developed for the synthesis of highly substituted 1,2,3-triazoles. rsc.org For example, the reaction between β-ketoesters and glycosyl azides can be catalyzed by an organobase in DMSO to produce chiral triazole-linked glycohybrids with high regioselectivity. rsc.org While in this case the triazole is the product, it demonstrates the compatibility of the triazole scaffold with organocatalytic systems. rsc.org
Green Chemistry Aspects in Triazole Catalysis
The synthesis and application of triazoles in catalysis are increasingly being viewed through the lens of green chemistry, which seeks to develop more sustainable and environmentally benign chemical processes. rsc.org A major focus has been the replacement of traditional volatile organic compounds with greener solvents.
Water has been successfully employed as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most common method for synthesizing 1,4-disubstituted-1,2,3-triazoles. mdpi.comconsensus.app These aqueous methods are often performed at room temperature and can allow for the recycling of the catalyst and solvent. consensus.app Another green solvent, glycerol, has been used for the CuI-catalyzed one-pot, three-component synthesis of 1,2,3-triazoles, yielding products in good to excellent yields at room temperature. consensus.app
Deep eutectic solvents (DES) represent a newer class of green solvents. A novel system combining a copper salt, choline (B1196258) chloride, and gallic acid has been developed to act as both the catalyst and the solvent for triazole synthesis, achieving high yields under base-free conditions and allowing for reuse. consensus.app
The development of sustainable catalysts is another key aspect. The use of heterogeneous catalysts, such as copper nanoparticles or species like CuFe2O4, simplifies product purification and allows for catalyst recycling, reducing waste. consensus.appbiolmolchem.com Furthermore, energy-efficient methods, such as visible-light-promoted CuAAC reactions, contribute to the green profile of triazole synthesis. mdpi.com
Table 2: Green Solvents Used in 1,2,3-Triazole Synthesis
| Green Solvent | Catalytic System | Key Advantage | Reference |
|---|---|---|---|
| Water | Copper(I) iodide / CTAB | Environmentally benign, catalyst recycling | mdpi.comconsensus.app |
| Glycerol | Copper(I) iodide / Diethylamine | Biodegradable, efficient at room temperature | consensus.app |
Mechanistic Investigations of Triazole-Catalyzed Reactions
Understanding the reaction mechanisms is crucial for optimizing catalytic processes involving triazoles. For the cornerstone CuAAC reaction, extensive experimental and computational studies have revealed a stepwise mechanism. uq.edu.au The process is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) through a six-membered copper-containing metallacycle, ultimately leading to the 1,4-disubstituted triazole product. uq.edu.au This mechanism explains the high regioselectivity of the copper-catalyzed reaction compared to the thermal Huisgen cycloaddition. acs.orgnih.gov
In other catalytic systems involving triazoles, different mechanisms are operative. For the palladium-catalyzed direct C-5 arylation of N-aryl 1,2,3-triazoles, a concerted metalation-deprotonation (CMD) pathway has been proposed. rsc.org This mechanism is thought to be favored for the C-H activation step on the electron-deficient triazole ring. rsc.org
Computational studies have also been employed to understand the properties of triazole-based systems. For instance, in the study of atropisomeric triazoles, calculations were used to determine the rotational barriers around the chiral axis, providing insight into the conformational stability of these potential organocatalysts. bham.ac.uk For cyclometalated iridium complexes with triazole ligands, density functional theory (DFT) calculations help elucidate the nature of the frontier orbitals (HOMO/LUMO), which governs the photophysical properties of the complexes. acs.org These mechanistic insights are vital for the rational design of new and improved triazole-based catalysts.
Advanced Research Applications of 4 O Tolyl 1h 1,2,3 Triazole Non Biological Focus
Functional Materials and Sensing Applications
The inherent properties of the 1,2,3-triazole core, such as its stability against hydrolysis and redox conditions, make it an excellent scaffold for the design of functional materials. The tolyl substituent further influences the electronic and steric properties of the molecule, enhancing its applicability in specialized materials.
Derivatives of 1,2,3-triazole have been extensively investigated as chemosensors for both metallic cations and various anions. The nitrogen atoms in the triazole ring act as coordination sites for metal ions, while the polarized C-H bond can participate in hydrogen bonding to recognize anions. The functionalization of the triazole ring allows for the tuning of selectivity and sensitivity towards specific analytes. For instance, Schiff base compounds incorporating a 1,2,3-triazole group have demonstrated selective sensing properties for ions like Fe³⁺ and Cr³⁺, as well as anions such as CNO⁻ and N₃⁻. While direct studies on 4-(o-tolyl)-1H-1,2,3-triazole as a sensor are not extensively detailed, the broader research on aryl-substituted triazoles provides a strong basis for its potential in this area. The o-tolyl group can influence the conformational flexibility and electronic environment of the triazole ring, potentially leading to unique sensing capabilities.
The 1,2,3-triazole scaffold is a key component in the development of photoluminescent materials. The steric effect of an ortho-substituted aryl group, such as the o-tolyl group, can twist the aryl ring out of conjugation with the triazole ring. This twisting can lead to a larger HOMO-LUMO gap and higher triplet energy, resulting in blue-shifted emission, a desirable characteristic for applications like Organic Light-Emitting Diodes (OLEDs).
Furthermore, 1,2,3-triazole derivatives are utilized in creating materials with aggregation-induced emission (AIE) properties. AIE luminogens are typically non-emissive in solution but become highly fluorescent in an aggregated state. This phenomenon is valuable for various applications, including chemical sensors and bio-imaging, although the focus here is non-biological. The structural rigidity and intermolecular interactions facilitated by the triazole moiety contribute to the AIE effect.
| Application Area | Key Feature of this compound | Potential Advantage |
| OLEDs | Steric hindrance from the o-tolyl group | Blue-shifted emission |
| AIE Materials | Facilitates intermolecular interactions | Enhanced fluorescence in the solid state |
Metallic and Anionic Sensors
Role as Linkers in Chemical Conjugation Strategies
The same "click" chemistry that is valuable in polymer science makes 1,2,3-triazoles, including this compound, excellent linkers in various chemical conjugation strategies. The triazole linkage is stable under a wide range of chemical conditions, a crucial attribute for connecting different molecular fragments. This stability allows for the construction of complex molecular architectures with high precision and yield. The o-tolyl group can provide steric bulk, which might be advantageous in controlling the spatial arrangement of the conjugated molecules.
Corrosion Inhibition Studies
Triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper, particularly in acidic environments. The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption occurs through the heteroatoms (nitrogen) and π-electrons of the triazole ring, which interact with the vacant d-orbitals of the metal.
Studies on compounds structurally similar to this compound have demonstrated their efficacy. For example, a comparative study of two 1,4-disubstituted 1,2,3-triazoles, one of which was Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (B1210297), showed that the tolyl-containing compound was a more effective mixed-type inhibitor for mild steel in a sulfuric acid solution. The presence of the tolyl group can enhance the electron density on the triazole ring, thereby strengthening its adsorption onto the metal surface and improving inhibition efficiency.
| Inhibitor | Metal | Medium | Inhibition Efficiency |
| Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA) | Mild Steel | 1 M H₂SO₄ | More effective than non-tolyl analogue |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Excellent inhibitor |
| Various 1,2,3-triazoles | Mild Steel | 0.05 M H₂SO₄ | Slows down corrosion, especially at higher temperatures |
Dyes and Optical Brighteners
The structural framework of 1,2,3-triazoles is found in various industrial applications, including the synthesis of dyes and optical brighteners. Their inherent fluorescence and thermal stability are advantageous for these applications. Optical brightening agents, or fluorescent whitening agents, absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a brighter appearance of materials. While specific research focusing solely on this compound for these applications is not prominent, the general class of triazole-based compounds is recognized for its potential in this area. The substitution pattern on the triazole ring, including the presence of an o-tolyl group, can be tailored to fine-tune the absorption and emission characteristics to suit specific applications.
Biological Activity and Mechanistic Insights of 4 O Tolyl 1h 1,2,3 Triazole Analogs
Antimicrobial Activity Studies
Analogs of 4-(o-Tolyl)-1H-1,2,3-triazole have demonstrated notable efficacy against a range of microbial pathogens. The structural versatility of the triazole core allows for modifications that can enhance potency and selectivity against both bacteria and fungi.
Antibacterial Spectrum and Potency
Derivatives of this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a synthesized acridone (B373769) derivative, 2-methyl-10-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl)acridone, exhibited potent inhibitory activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10.1 µg/mL. researchgate.net
In other studies, hybrid compounds containing the 1,2,3-triazole moiety have demonstrated broad-spectrum antibacterial action. For example, certain 1,2,3-triazole linked chalcone (B49325) and flavone (B191248) hybrids were active against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Shigella boydii, and Klebsiella pneumoniae, with MIC values ranging from 6.25 to 100 µg/mL. mdpi.com Similarly, some coumarin-1,2,3-triazole conjugates showed significant activity against Enterococcus faecalis, with MICs between 12.5 and 50 µg/mL. mdpi.com
It has been observed that some triazole derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.com However, other analogs have shown significant effects against Gram-negative strains as well. For example, a specific triazole derivative demonstrated activity against Klebsiella pneumoniae and Escherichia coli with MIC values of 0.95 µM and 1.95 µM, respectively. ijpsjournal.com
Interactive Table: Antibacterial Activity of this compound Analogs
| Compound/Analog | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-methyl-10-((1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl)acridone | Staphylococcus aureus | 10.1 | researchgate.net |
| 1,2,3-Triazole linked chalcone/flavone hybrids | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Shigella boydii, Klebsiella pneumoniae | 6.25-100 | mdpi.com |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5-50 | mdpi.com |
| 28-O-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulin | Klebsiella pneumoniae | 0.95 µM | ijpsjournal.com |
Antifungal Spectrum and Potency
The antifungal potential of this compound analogs has been well-documented, with many derivatives showing efficacy against various fungal pathogens, including Candida species. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogs of fluconazole (B54011), exhibited higher activity against most tested fungi than fluconazole itself. nih.govresearchgate.net Notably, some of these compounds were 128 times more active than fluconazole against Candida albicans, with an MIC80 value of 0.0039 µg/mL. nih.govresearchgate.net
Another study on 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols found that the halogen-substituted derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, displayed a promising antifungal profile against various Candida species, with MIC values ranging from 64 to 256 μg·mL−1. nih.govresearchgate.net In contrast, most other synthesized 1,2,3-triazoles in that particular study showed weak or no activity against the tested Candida strains. nih.gov
Interactive Table: Antifungal Activity of this compound Analogs
| Compound/Analog | Fungus | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (analogs) | Candida albicans | 0.0039 (MIC80) | nih.govresearchgate.net |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (analogs) | Microsporum gypseum | 64 times lower than fluconazole | nih.gov |
Mechanistic Pathways of Antimicrobial Action (e.g., Enzyme Inhibition)
The antimicrobial activity of triazole analogs is often attributed to their ability to inhibit crucial microbial enzymes. A primary target for many antifungal triazoles is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). mdpi.comresearchgate.net This enzyme is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes. mdpi.com Inhibition of CYP51 disrupts the fungal cell membrane's integrity, leading to cell death. mdpi.com The mechanism of inhibition involves the triazole ring's nitrogen atom coordinating with the heme iron atom in the active site of CYP51. mdpi.comresearchgate.net
In the case of antibacterial action, one of the proposed mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. nih.gov Additionally, molecular docking studies have suggested that some triazole derivatives can bind to DNA gyrase, another critical bacterial enzyme, thereby inhibiting bacterial replication. nih.gov
Anticancer Activity Research
Analogs of this compound have emerged as a promising class of compounds in anticancer research, demonstrating significant antiproliferative effects against a variety of cancer cell lines.
Antiproliferative Effects in Cell Lines
Numerous studies have reported the potent antiproliferative activity of this compound analogs across a range of human cancer cell lines. For instance, a series of benzothiazole-based triazole derivatives showed significant anticancer activity, with one compound, 7m, displaying IC50 values of 2.32 µM against MCF-7 (breast cancer), 3.57 µM against PC-3 (prostate cancer), and 2.93 µM against HeLa (cervical cancer) cell lines. ajgreenchem.com
In another study, new 1,2,3-triazole-4-carboxamide derivatives were tested against the NCI60 panel of human tumor cell lines. researchgate.net Some of these compounds showed remarkable activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancers. researchgate.net Furthermore, thymol-1,3,4-oxadiazole derivatives tethered with a 1,2,3-triazole moiety also exhibited potent anticancer activity, with some compounds being more effective than the standard drugs doxorubicin (B1662922) and 5-fluorouracil. mdpi.com
Interactive Table: Antiproliferative Effects of this compound Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiazole (B30560) based triazole derivative (7m) | MCF-7 (Breast) | 2.32 | ajgreenchem.com |
| Benzothiazole based triazole derivative (7m) | PC-3 (Prostate) | 3.57 | ajgreenchem.com |
| Benzothiazole based triazole derivative (7m) | HeLa (Cervical) | 2.93 | ajgreenchem.com |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole derivative (Compound 9) | Not specified | Better than doxorubicin and 5-fluorouracil | mdpi.com |
| Uracil (B121893) derivative with 1,2,3-triazole (Compound 13j) | A549 (Lung) | 1.18 | nih.gov |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrid (Compound 12) | MCF-7 (Breast), HCT-116 (Colorectal) | Not specified (remarkable inhibition) | mdpi.comdntb.gov.ua |
Molecular Targets and Inhibition Mechanisms (e.g., Thymidylate Synthase, c-Met, CYP51, Human Myosin 9b protein)
The anticancer effects of this compound analogs are mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation.
Thymidylate Synthase (TS): Several 1,2,3-triazole derivatives have been identified as potent inhibitors of thymidylate synthase, an essential enzyme for DNA synthesis. mdpi.comnih.govmdpi.comresearchgate.net For example, a series of uracil derivatives bearing a 1,2,3-triazole moiety showed excellent TS inhibitory activity. nih.gov One compound, 13j, had an IC50 of 0.13 µM against human TS, which was superior to the standard drug pemetrexed. nih.gov Similarly, thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids also demonstrated significant TS inhibition, with IC50 values in the range of 1.95–4.24 μM. mdpi.com
c-Met: The c-Met proto-oncogene is another important target for these triazole analogs. A series of O-linked triazolotriazines were found to be potent and selective inhibitors of c-Met, with one compound exhibiting high inhibitory potency in both enzymatic and cellular assays. nih.gov Imidazo[1,2-α]pyridine derivatives bearing a 1,2,3-triazole moiety have also been evaluated for their c-Met inhibitory potential. researchgate.net
CYP51: While primarily known as a target for antifungal agents, CYP51 is also being explored in the context of cancer. Triazole-based compounds have a known affinity for inhibiting CYP enzymes. nih.govresearchgate.net
Human Myosin 9b protein: Molecular docking studies have suggested that benzothiazole-based triazole derivatives can bind to the Human Myosin 9b protein (PDB ID: 5C5S), which is associated with the progression of lung cancer. ajgreenchem.com These compounds exhibited better binding energies than the standard drug Doxorubicin. ajgreenchem.com
Antiviral Activity Investigations
The 1,2,3-triazole scaffold is a cornerstone in the development of novel antiviral agents, with research demonstrating efficacy against a wide array of viruses. Analogs of this compound, particularly those featuring aryl substituents at the C4 and N1 positions of the triazole ring, have been a focus of these investigations. These compounds exert their antiviral effects through various mechanisms, including the inhibition of key viral enzymes and interference with viral replication processes.
Studies have shown that 1,4-disubstituted 1,2,3-triazole derivatives exhibit significant antiviral potential. For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed as inhibitors of the HIV-1 capsid (CA) protein. nih.gov One of the most potent analogs, compound 6a-9 , displayed an anti-HIV-1 activity with an EC₅₀ value of 3.13 μM and was shown to act at both early and late stages of HIV-1 replication. nih.gov This highlights the potential of the 4-aryl-1,2,3-triazole core structure in developing new anti-HIV therapies. nih.gov
Further research into 1,2,3-triazole nucleoside analogs has identified compounds with activity against the influenza A virus and HIV-1 reverse transcriptase (RT). researchgate.net Compound 5b , a 1,2,3-triazole with a methyl carboxylate substituent, was particularly effective, showing IC₅₀ values of 14 µM for Influenza A and 3.8 µM for HIV-1 RT. researchgate.net This demonstrates that modifications at the C4 position of the triazole ring can lead to potent enzyme inhibitors.
The versatility of the 1,2,3-triazole scaffold is also evident in its activity against coronaviruses. Phenylpyrazolone-1,2,3-triazole hybrids have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Several of these derivatives potently inhibited viral replication in vitro, with compounds 6i and 6h showing strong inhibition of the SARS-CoV-2 Mpro with IC₅₀ values of 3.16 µM and 5.08 µM, respectively. nih.gov These findings underscore the potential of these hybrid molecules in the development of anti-COVID-19 therapeutics. nih.govnih.gov Additionally, certain quinolone–triazole conjugates, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline , have demonstrated high antiviral activity and a favorable selectivity index against SARS-CoV-2. mdpi.com
However, not all modifications lead to enhanced antiviral effects. In a study of triazolyl lupinine (B175516) derivatives against influenza viruses, the introduction of a 4-phenyl substituent was found to be detrimental to virucidal activity. mdpi.com This suggests that the nature and position of substituents on the triazole ring are critical determinants of biological activity.
Table 1: Antiviral Activity of Selected 1,2,3-Triazole Analogs
| Compound | Target Virus/Enzyme | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 6a-9 | HIV-1 | 3.13 µM (EC₅₀) | nih.gov |
| 5b | Influenza A | 14 µM (IC₅₀) | researchgate.net |
| 5b | HIV-1 RT | 3.8 µM (IC₅₀) | researchgate.net |
| 6i | SARS-CoV-2 Mpro | 3.16 µM (IC₅₀) | nih.gov |
| 6h | SARS-CoV-2 Mpro | 5.08 µM (IC₅₀) | nih.gov |
Anti-inflammatory Properties
The 1,2,3-triazole nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. tandfonline.com Analogs of this compound have been explored for their ability to modulate inflammatory pathways, primarily through the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX) and cytokines. tandfonline.comnih.gov
A series of novel 1,2,3-triazole derivatives were synthesized and evaluated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) and IDO2, enzymes implicated in inflammatory diseases. sioc-journal.cn Compound I-11 demonstrated significant inhibition rates of 76% for IDO1 and 49% for IDO2 at a 100 nmol/L concentration. sioc-journal.cn This compound also effectively inhibited the secretion of the pro-inflammatory cytokine TNF-α and showed good in vivo anti-inflammatory activity in a mouse ear swelling model, with an inhibition rate of 56.81%. sioc-journal.cn
The anti-inflammatory potential of 1,2,3-triazole derivatives has also been demonstrated through their effects on other key inflammatory markers. In a study of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, several compounds effectively reduced nitric oxide (NO) production and decreased the transcription levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Specifically, compounds e2 , e16 , and e20 showed the most promising anti-inflammatory effects without significant cytotoxicity. nih.gov
Furthermore, research on 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives identified compound 6m as a significant inhibitor of IL-1β secretion, with an IC₅₀ of 7.9 µM. nih.gov Similarly, certain 1,2,3-triazole-substituted nitrone derivatives, such as 5a , 5d , 6a , 6b , 6m , and 6o , exhibited significant inhibition of IL-1β secretion, indicating their potential as anti-inflammatory agents. bohrium.com The anti-inflammatory activity of these compounds is often attributed to their ability to interact with and inhibit enzymes like COX-2. tandfonline.com For instance, compounds 24 and 25 showed outstanding inhibition of COX-2 with IC₅₀ values of 0.12 µM. tandfonline.com
Table 2: Anti-inflammatory Activity of Selected 1,2,3-Triazole Analogs
| Compound | Target/Model | Activity/Effect | Source |
|---|---|---|---|
| I-11 | IDO1 / IDO2 | 76% / 49% inhibition at 100 nM | sioc-journal.cn |
| I-11 | TNF-α | Significant inhibition of secretion | sioc-journal.cn |
| 6m | IL-1β secretion | 7.9 µM (IC₅₀) | nih.gov |
| 24 | COX-2 | 0.12 µM (IC₅₀) | tandfonline.com |
| 25 | COX-2 | 0.12 µM (IC₅₀) | tandfonline.com |
| e2, e16, e20 | NO, IL-1β, IL-6, TNF-α | Significant reduction in LPS-induced production | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,2,3-triazole analogs by identifying the structural features that govern their biological activity. nih.govmdpi.com For aryl-substituted 1,2,3-triazoles, the nature and position of substituents on both the phenyl and triazole rings significantly influence their antiviral and anti-inflammatory properties.
In the context of antiviral activity, SAR studies of HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold revealed that specific substitutions are critical for potency. nih.gov The data suggests that the core phenyl-triazole structure is a viable starting point for developing new HIV-1 treatments. nih.gov For anti-influenza agents, the introduction of a 4-phenyl substituent to a triazolyl lupinine derivative was detrimental to activity, whereas incorporating a benzoyloxymethyl group at the same position led to an increase in activity. mdpi.com This highlights the sensitivity of the biological response to modifications at the C4 position of the triazole ring.
Regarding anti-inflammatory activity, SAR analysis of 1,2,3-triazole derivatives has provided valuable insights. For instance, in a series of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes tested for anti-tuberculosis activity, the planarity between the triazole and phenyl rings and the presence of hydrogen bond acceptor subunits were important for activity. researchgate.net Compounds with a methyl group on the phenyl ring (like in 3k , an analog of the title compound) exhibited high inhibition. researchgate.net In another study on anticholinesterase activity, para-substitution on a phenyl-1,2,3-triazole ring with either electron-donating (methoxy) or electron-withdrawing (fluoro) groups resulted in decreased activity, suggesting that an unsubstituted or specifically substituted phenyl ring might be optimal for certain biological targets. mdpi.com
Conclusion and Future Research Directions
Summary of Current Research Landscape
The study of 4-(o-Tolyl)-1H-1,2,3-triazole and its derivatives sits (B43327) at the intersection of synthetic chemistry, medicinal research, and materials science. The existing body of research demonstrates a robust interest in the 1,2,3-triazole scaffold, largely due to its straightforward and efficient synthesis, primarily via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sci-hub.seresearchgate.net This has positioned the triazole core as a highly effective linker unit and a valuable pharmacophore. researchgate.netresearchgate.net
Current research on derivatives of this compound is multifaceted. In synthetic chemistry, the focus has been on established methods like CuAAC to produce 1,4-disubstituted triazoles. vulcanchem.comnih.gov Research has also extended to creating hybrid molecules where the 1-(o-tolyl)-1,2,3-triazole moiety is linked to other biologically active scaffolds, such as Schiff bases, acridones, and thiazolidinones, to explore synergistic effects. researchgate.netresearchgate.netnih.gov
From a medicinal chemistry perspective, these derivatives have been evaluated for a range of biological activities. Studies have revealed potential antifungal properties through the inhibition of enzymes like sterol 14α-demethylase (CYP51), as well as antibacterial activity, notably against Gram-positive bacteria such as S. aureus. researchgate.netresearchgate.netdergipark.org.tr The broader class of 1,2,3-triazoles is recognized for a wide spectrum of bioactivities, including anticancer and antiviral properties, which provides a strong rationale for the continued investigation of this specific compound and its analogues. smolecule.comnih.gov
In materials science and coordination chemistry, 1,2,3-triazoles are utilized as stable ligands for transition metals like iridium and rhenium, forming complexes with interesting luminescent properties. vulcanchem.comrsc.orgacs.org Their inherent stability and ability to coordinate with metals also make them candidates for applications such as corrosion inhibitors. acs.orgmdpi.com
Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are frequently employed to complement experimental findings. These studies provide insights into molecular structures, electronic properties, and potential binding interactions with biological targets, helping to rationalize observed activities and guide the design of new derivatives. researchgate.netresearchgate.netdergipark.org.tr
| Research Area | Key Findings and Focus | Representative Derivatives Studied |
| Synthesis | Predominantly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). vulcanchem.comnih.gov | 1-Phenyl-4-(o-tolyl)-1H-1,2,3-triazole, 1-(o-Tolyl)-4-(trifluoromethyl)-1H-1,2,3-triazole. vulcanchem.commdpi.com |
| Medicinal Chemistry | Synthesis of hybrids and screening for antimicrobial and anticancer activities. researchgate.netnih.gov | Schiff bases, Acridone (B373769) hybrids, Thiazolidinone conjugates. researchgate.netresearchgate.netnih.gov |
| Materials Science | Use as ligands for luminescent metal complexes and as corrosion inhibitors. vulcanchem.commdpi.com | Iridium(III) and Rhenium(I) complexes. vulcanchem.comrsc.org |
| Computational Chemistry | DFT for structural optimization and molecular docking for target interaction analysis. researchgate.netdergipark.org.tr | Schiff base derivatives targeting CYP51. researchgate.netdergipark.org.tr |
Unexplored Avenues in Synthesis and Reactivity
Despite the prevalence of CuAAC, the synthetic landscape for this compound is ripe for exploration. A significant future direction is the development of more sustainable and varied synthetic protocols. This includes expanding upon metal-free synthesis routes and employing alternative catalytic systems, such as those based on ruthenium or rhodium, which can offer different regioselectivity or facilitate novel transformations beyond simple cycloaddition. nih.govrsc.orgecust.edu.cn
The reactivity of the this compound core itself remains largely under-investigated. Key unexplored avenues include:
Post-cycloaddition Functionalization: Research into the direct functionalization of the pre-formed triazole ring, such as C-5 arylation or modification of the tolyl substituent's methyl group, could yield novel derivatives that are otherwise difficult to access. rsc.org
Heterocyclic Transformations: The rhodium-catalyzed transannulation of 1,2,3-triazoles into pyrroles demonstrates the potential of this scaffold as a precursor for other important heterocyclic systems. nih.gov A systematic investigation into the transannulation of this compound with various alkynes and nitriles could establish it as a versatile platform for generating diverse molecular architectures.
Organocatalysis: The triazole nucleus possesses unique electronic features, including hydrogen bond donor/acceptor sites and a polarized C-H bond, making it a potential candidate for use in organocatalytic systems. researchgate.net Exploring its capacity to catalyze organic reactions is a promising, yet untouched, area of research.
Emerging Trends in Computational and Materials Science Applications
The application of this compound in computational and materials science is evolving from foundational studies to more sophisticated and targeted applications.
In computational science, the trend is moving beyond static modeling. While DFT and molecular docking are well-established, the application of more advanced techniques like molecular dynamics (MD) simulations is an emerging frontier. MD simulations can provide critical insights into the dynamic behavior of these molecules, their conformational flexibility, and their residence time when interacting with biological targets, offering a more realistic model of their in-vivo behavior. tandfonline.com
In materials science, the unique properties of the triazole ring can be harnessed for advanced applications:
Advanced Emitters: While related triazoles are being explored for Organic Light-Emitting Diodes (OLEDs), a focused effort to design and synthesize this compound derivatives with specific donor-acceptor architectures could lead to novel blue emitters for host-free OLEDs. acs.org
High-Energy Materials: The high nitrogen content and thermal stability of the triazole ring are desirable properties for high-energy density materials. Combining the this compound framework with other nitrogen-rich heterocycles is a promising strategy for creating next-generation energetic compounds with favorable sensitivity profiles. bohrium.com
Sensors and MOFs: The N-coordination sites within the triazole ring make it an excellent building block for chemosensors and metal-organic frameworks (MOFs). researchgate.net Future research could focus on designing polymers or frameworks incorporating the this compound unit for selective ion detection or catalytic applications.
Corrosion Inhibition: While initial studies are promising, a deeper investigation into the mechanism of corrosion inhibition and the design of specialized triazole-based coatings for specific alloys and extreme environments represents a significant area for development. mdpi.com
Prospects for Novel Biological Target Identification and Mechanistic Elucidation
While current research has demonstrated the general biological potential of this compound derivatives, the field must now move towards more precise biological interrogation. The prospects for future research lie in identifying specific molecular targets and clarifying their mechanisms of action.
A primary challenge is to move beyond broad-panel screening to pinpoint the exact proteins or pathways being modulated. The identification of CYP51 as a potential target for antifungal derivatives is a step in this direction, but further validation and exploration of other targets are needed. researchgate.netdergipark.org.tr Future work should employ modern chemical biology tools, such as activity-based protein profiling and chemoproteomics, to deconvolve the complex interactions of these compounds within the cell and identify their direct binding partners.
Elucidating the mechanism of action is another critical goal. For derivatives showing antibacterial or anticancer effects, it is essential to understand how they exert their activity. researchgate.netnih.gov Does a compound inhibit DNA replication, disrupt cell wall synthesis, induce apoptosis, or act through another pathway? Answering these questions will require detailed cellular and biochemical assays.
Q & A
Basic: What are the most effective synthetic routes for 4-(o-Tolyl)-1H-1,2,3-triazole?
Answer:
The primary method for synthesizing this compound involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click chemistry" reaction. This approach enables the formation of the 1,4-disubstituted triazole core with high efficiency and minimal side products . For example:
- Substrate Design : Use o-tolyl acetylene and organic azides (e.g., benzyl azides) under CuSO₄/sodium ascorbate catalysis in a THF/H₂O solvent system. Reaction conditions (50°C, 16 hours) yield the target compound with ~60% efficiency, as demonstrated in analogous triazole syntheses .
- Alternative Catalysts : Ag-Zn nanoheterostructured catalysts have been explored for regioselective triazole formation, though Cu(I) remains optimal for scalability .
Basic: How to characterize the structure and purity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning. For example, aromatic protons in o-tolyl groups typically resonate at δ 6.8–7.5 ppm, while triazole protons appear at δ 7.5–8.2 ppm .
- IR Spectroscopy : Stretching vibrations for triazole rings (C=N at ~1600 cm⁻¹) and methyl groups (C-H at ~2900 cm⁻¹) validate functional groups .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]⁺ = 200.095 g/mol for C₁₀H₁₀N₃) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values to confirm purity (>95%) .
Advanced: How does substituent electronic effects influence regioselectivity in triazole synthesis?
Answer:
Regioselectivity in CuAAC is driven by electronic and steric effects of substituents:
- Electron-Withdrawing Groups (EWGs) : Para-substituted aryl azides (e.g., NO₂, Br) favor 1,4-regioisomers due to enhanced dipole stabilization during cycloaddition .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) on alkynes can shift regioselectivity, as seen in derivatives like 4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole .
- Mechanistic Insight : DFT studies suggest Cu(I) stabilizes the transition state, lowering activation energy for 1,4-adducts .
Advanced: How to resolve contradictions in spectroscopic data for triazole derivatives?
Answer:
Discrepancies in spectral data (e.g., NMR shifts, melting points) often arise from:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts by up to 0.5 ppm .
- Polymorphism : Crystalline vs. amorphous forms may yield different melting points. For example, 4-(p-Tolyl)-1H-1,2,3-triazole has a reported mp of 23–25°C, but impurities or hydration can shift this .
- Validation : Cross-reference with X-ray crystallography (e.g., 2-nitroimidazole-triazole hybrids in hypoxia probes) or replicate synthesis under standardized conditions .
Advanced: What methodologies are used to study the photolytic stability of this compound?
Answer:
Photolysis mechanisms are probed via:
- Multiconfigurational Computational Methods : CASPT2/CASSCF calculations map potential energy surfaces of excited states. For 1H-1,2,3-triazole, S₁→S₀ internal conversion occurs via conical intersections, with a predicted lifetime of <1 ps in UV light .
- Non-Adiabatic Dynamics (NAMD) : Simulates bond cleavage pathways (e.g., N–N bond rupture) under irradiation, critical for applications in photolabile prodrugs .
Advanced: How to design derivatives of this compound for antimicrobial activity?
Answer:
Methodology involves:
- Structural Hybridization : Attach bioactive moieties (e.g., metronidazole analogs) via triazole linkages. For example, carboxylate-triazole hybrids show enhanced Gram-negative bacterial inhibition (MIC = 8–32 µg/mL) .
- Docking Studies : Molecular docking into enzyme active sites (e.g., bacterial nitroreductases) identifies key interactions. Derivatives with fluorinated aryl groups improve binding affinity .
- SAR Analysis : Correlate logP values with membrane permeability. Derivatives with logP ~2.5 exhibit optimal bioavailability .
Advanced: What strategies mitigate low yields in large-scale triazole synthesis?
Answer:
Optimization strategies include:
- Catalyst Loading : Increase Cu(I) concentration (0.2–0.5 equiv.) to accelerate cycloaddition, but avoid Cu-induced side reactions (e.g., Glaser coupling) .
- Solvent Engineering : Use PEG-water mixtures to enhance solubility of hydrophobic alkynes (e.g., o-tolyl derivatives) .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, achieving >80% yield in scaled-up triazole production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
